5-Piperidin-1-yl-furan-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde and derivatives involving piperidine and furan-2-carbaldehyde frameworks highlight the compound's role as an important intermediate in drug development. These syntheses often involve multi-step reactions including acylation, nucleophilic substitution, and condensation processes, demonstrating the compound's versatility and potential for modification in medicinal chemistry (Wang et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of compounds containing the piperidinyl and furan-2-carbaldehyde moieties reveals their complexity and the possibility for diverse chemical reactivity. Studies have shown that these compounds can serve as building blocks for the synthesis of quinazolin-4(3H)-ones and other heterocyclic compounds, indicating their structural significance in synthetic organic chemistry (Yu et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 5-Piperidin-1-yl-furan-2-carbaldehyde and its analogs, such as condensation with secondary amino functions or transformations leading to heterocycles like pyrrolidines and piperidines, showcase the compound's reactivity and potential for generating structurally diverse derivatives. These reactions are crucial for the development of new pharmacologically active molecules (Aurrecoechea et al., 2006).
Scientific Research Applications
Piperidine Mediated Synthesis
5-Piperidin-1-yl-furan-2-carbaldehyde plays a crucial role in the synthesis of various compounds. Bhasker et al. (2014) utilized piperidine to mediate the synthesis of hetero chalcones and benzothiazepines, using furan-2-carbaldehyde as a key component. These synthesized compounds showed potential as antibacterial agents (Bhasker, Prashanthi, Reddy, & Guru Nānak, 2014).
Analytical and Spectral Study
Patel (2020) conducted an analytical and spectral study of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. This study aimed to synthesize and characterize these ligands and monitor their antimicrobial activity (Patel, 2020).
PET Imaging in Neuroinflammation
In the field of neuroimaging, Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, which includes a piperidinyl furan-2-carbaldehyde derivative. This tracer is specific for the macrophage colony-stimulating factor 1 receptor (CSF1R) and can be used for imaging reactive microglia in various neuropsychiatric disorders (Horti et al., 2019).
Synthesis of Heterocycles
Watanabe, Yoshiwara, & Kanao (1993) described the synthesis of piperidines, including compounds related to 5-Piperidin-1-yl-furan-2-carbaldehyde, with potential as 5-HT2 antagonist agents. This research contributes to the development of novel therapeutic agents for neuropsychiatric conditions (Watanabe, Yoshiwara, & Kanao, 1993).
Antitumor Agent Design
Matiichuk et al. (2020) explored the synthesis of derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde for developing antitumor agents. This study highlights the potential of furan-2-carbaldehyde derivatives in cancer therapeutics (Matiichuk et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
5-piperidin-1-ylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIBBOBGTJMFRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345059 | |
Record name | 5-Piperidin-1-yl-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Piperidin-1-yl-furan-2-carbaldehyde | |
CAS RN |
22868-60-6 | |
Record name | 5-(1-Piperidinyl)-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22868-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Piperidin-1-yl-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.